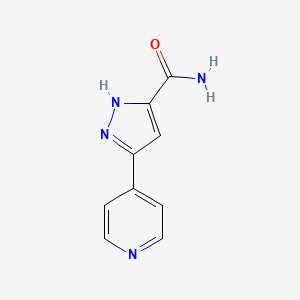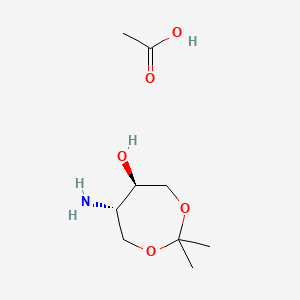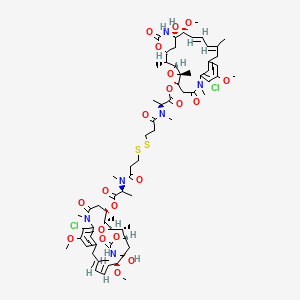
DM1 Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DM1 Dimer, also known as mertansine, is a thiol-containing maytansinoid. It is a derivative of maytansine, a potent microtubule inhibitor. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of this compound, allowing for targeted delivery of the drug to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DM1 Dimer involves several steps. One common method includes the deacetylation of maytansine to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine (DM1). This compound is then subjected to an oxidation reaction in the presence of an amide solvent or a mixed solvent of amide and water to form the this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale oxidation reactions. The process is optimized for high yield and low cost. The use of specific solvents and reaction conditions ensures the efficient production of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: DM1 Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its incorporation into antibody-drug conjugates.
Common Reagents and Conditions:
Reduction: this compound can be reduced back to its monomeric form using reducing agents like dithiothreitol.
Substitution: The thiol group in this compound can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in the synthesis of antibody-drug conjugates .
Applications De Recherche Scientifique
DM1 Dimer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives with different properties .
Biology: In biological research, this compound is used to study the mechanisms of microtubule inhibition and cell division. It serves as a tool to investigate the effects of microtubule inhibitors on cellular processes .
Medicine: In medicine, this compound is a key component of antibody-drug conjugates used in cancer therapy. These conjugates target specific cancer cells, delivering the cytotoxic this compound directly to the tumor, thereby minimizing damage to healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its incorporation into antibody-drug conjugates has revolutionized cancer treatment by providing a more effective and less toxic alternative to traditional chemotherapy .
Mécanisme D'action
DM1 Dimer exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis .
Molecular Targets and Pathways: The primary molecular target of this compound is tubulin. By binding to tubulin, this compound disrupts the microtubule network, which is essential for cell division. This disruption activates apoptotic pathways, leading to programmed cell death .
Comparaison Avec Des Composés Similaires
Vinblastine: Like DM1 Dimer, vinblastine inhibits microtubule assembly. it binds to a different site on tubulin and has a different chemical structure.
Paclitaxel: Paclitaxel stabilizes microtubules, preventing their depolymerization.
Uniqueness: this compound’s uniqueness lies in its incorporation into antibody-drug conjugates. This targeted delivery system allows for the selective destruction of cancer cells, reducing the side effects associated with traditional chemotherapy .
Propriétés
Formule moléculaire |
C70H94Cl2N6O20S2 |
|---|---|
Poids moléculaire |
1474.6 g/mol |
Nom IUPAC |
[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/b21-17+,22-18+,37-19+,38-20+/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1 |
Clé InChI |
RIQRXIUWYVMFRR-HBEOAMHWSA-N |
SMILES isomérique |
C[C@H]1[C@H]2O[C@]2([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@@]4(NC(=O)O[C@H]1C4)O)OC)/C)OC)Cl)C)OC(=O)[C@@H](N(C(=O)CCSSCCC(=O)N([C@H](C(=O)O[C@@H]5[C@@]6(O[C@@H]6[C@@H]([C@H]7OC(=O)N[C@](C7)([C@@H](/C=C/C=C(/CC8=CC(=C(C(=C8)OC)Cl)N(C(=O)C5)C)\C)OC)O)C)C)C)C)C)C)C |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


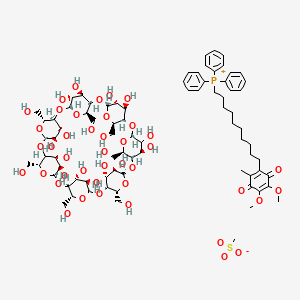
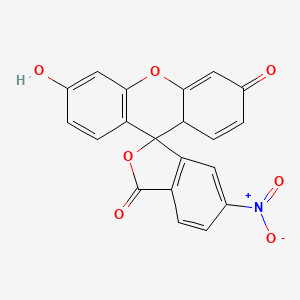
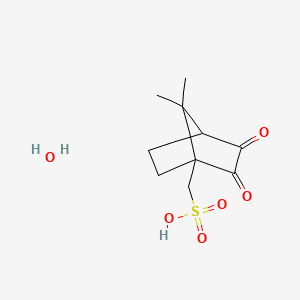

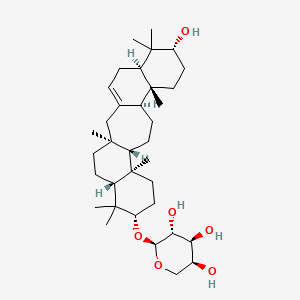
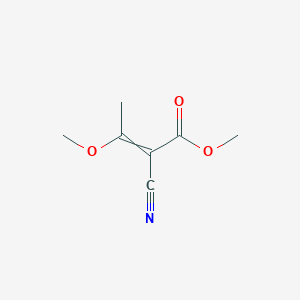
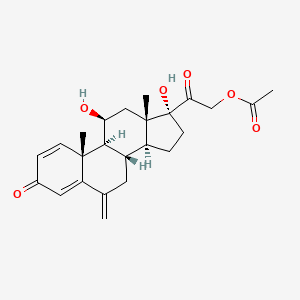
![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
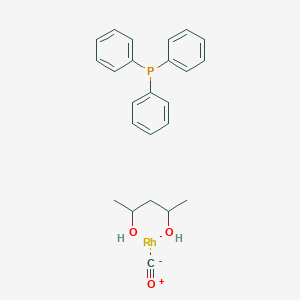
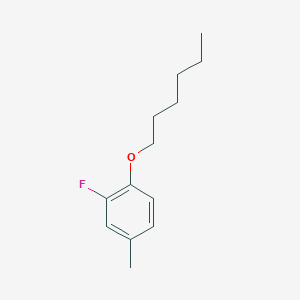
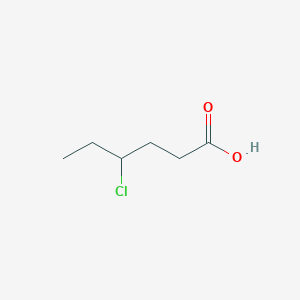
![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
